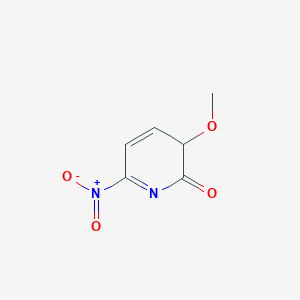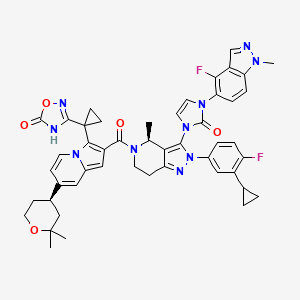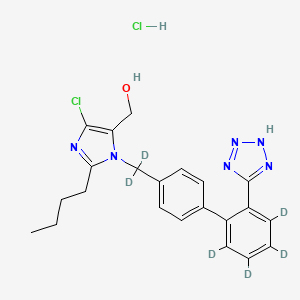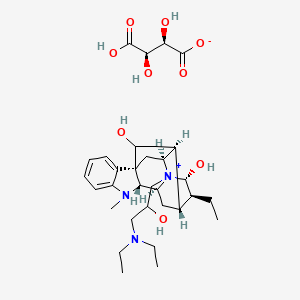
Detajmium (L-tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Detajmium (L-tartrate) is an anti-arrhythmic compound known for its ability to block sodium channels with an extremely long recovery from use-dependent sodium channel block . This compound is primarily used in research settings to study its effects on cardiac tissues and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Detajmium (L-tartrate) involves multiple steps, starting with the preparation of the base compound Detajmium. The compound is then reacted with L-tartaric acid to form the L-tartrate salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production of Detajmium (L-tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out in controlled environments to maintain consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Detajmium (L-tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Detajmium (L-tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sodium channel blocking mechanisms and to develop new anti-arrhythmic drugs.
Biology: Investigated for its effects on cardiac tissues and its potential to modulate ion channels.
Medicine: Explored for its therapeutic potential in treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
The mechanism of action of Detajmium (L-tartrate) involves its ability to block sodium channels in cardiac tissues. By binding to these channels, the compound prevents the influx of sodium ions, thereby stabilizing the cardiac cell membrane and reducing the likelihood of arrhythmias. This action is highly specific and involves multiple molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Another sodium channel blocker used as a local anesthetic and anti-arrhythmic agent.
Procainamide: An anti-arrhythmic drug that also blocks sodium channels but with different pharmacokinetics.
Quinidine: A sodium channel blocker with additional effects on potassium channels.
Uniqueness of Detajmium (L-tartrate)
Detajmium (L-tartrate) is unique due to its extremely long recovery time from use-dependent sodium channel block, making it particularly effective in stabilizing cardiac tissues over extended periods. This property distinguishes it from other sodium channel blockers, which may have shorter durations of action .
Eigenschaften
Molekularformel |
C31H47N3O9 |
|---|---|
Molekulargewicht |
605.7 g/mol |
IUPAC-Name |
(1R,9R,10S,12R,13S,14R,16S,17S)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18-,21-,22-,23-,24-,25?,26+,27+,30?;1-,2-/m01/s1 |
InChI-Schlüssel |
NXAWWUAMFJNVMF-ACXFMDDFSA-M |
Isomerische SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2C5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Kanonische SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


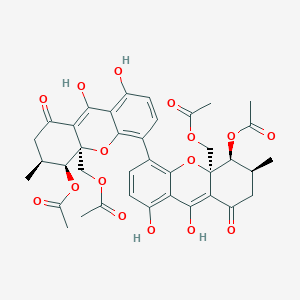

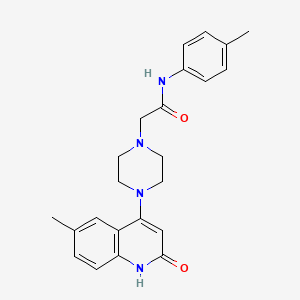
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
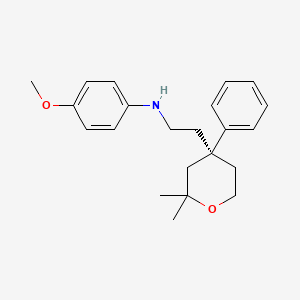
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)

